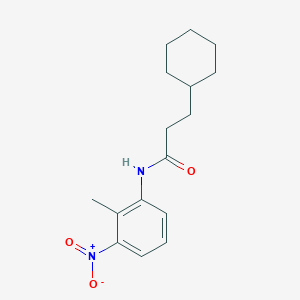
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide, also known as CX-614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system (CNS). CX-614 has been shown to enhance AMPA receptor-mediated synaptic transmission, which can lead to improved cognitive function and memory consolidation.
作用机制
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. AMPA receptors are composed of four subunits, and this compound binds to a specific site on the receptor to enhance its activity. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which leads to the strengthening of synaptic connections and the enhancement of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to enhancing LTP and memory consolidation, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to increase the density of dendritic spines, which are specialized structures on the surface of neurons that are involved in synaptic transmission.
实验室实验的优点和局限性
One advantage of using 3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise modulation of synaptic transmission and the investigation of the role of AMPA receptors in cognitive function and memory consolidation. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the brain over an extended period of time.
未来方向
There are several future directions for research on 3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide. One area of interest is the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and memory consolidation. Additionally, the development of more potent and selective positive allosteric modulators of AMPA receptors may lead to the discovery of new treatments for cognitive disorders.
合成方法
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-cyclohexylpropanoic acid with 2-methyl-3-nitrobenzene in the presence of a base and a coupling agent. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield this compound. The synthesis method has been optimized to yield a high purity and yield of this compound.
科学研究应用
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide has been extensively studied in animal models and has shown promising results in improving cognitive function and memory consolidation. In a study conducted on rats, this compound was found to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. This compound was also found to enhance spatial memory and object recognition memory in rats. These findings suggest that this compound may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-14(8-5-9-15(12)18(20)21)17-16(19)11-10-13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHOXPKWDXHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)
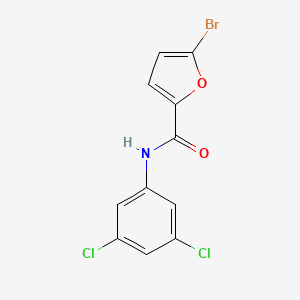
![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)
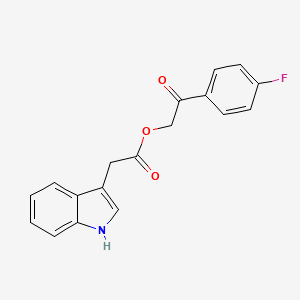
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
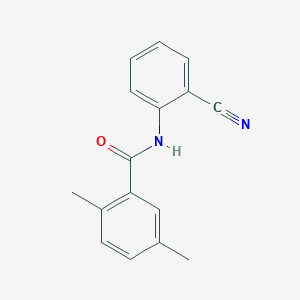

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
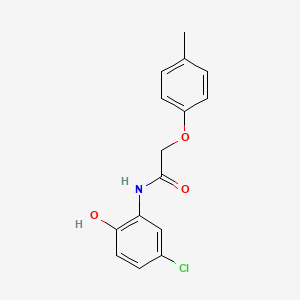
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)